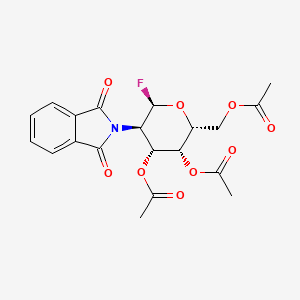

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride

Description

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-galactopyranosyl fluoride is a specialized glycosyl fluoride derivative used extensively as a glycosyl donor in carbohydrate chemistry. Its structure features a galactopyranose backbone with a phthalimido group at C-2, acetyl protecting groups at C-3, C-4, and C-6, and a reactive fluoride leaving group at the anomeric position (C-1). This compound is valued for its stability under mild reaction conditions and its utility in stereoselective glycosylation reactions, particularly in enzymatic or chemical synthesis of oligosaccharides .

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-fluorooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVBOYANNCZRHU-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)F)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177966-56-2 | |

| Record name | 2-Deoxy-2-phthalimido-3,4,6-tri-o-acetyl-a-D-galactopyranosyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Hydroxyl Groups

The 3, 4, and 6 hydroxyl groups of D-galactose are acetylated first to prevent unwanted side reactions. This is typically accomplished using acetic anhydride in pyridine or under catalytic acidic conditions. The resulting 1,3,4,6-tetra-O-acetyl-D-galactopyranose serves as the precursor for subsequent modifications.

Introduction of the Phthalimido Group

The C2 amino group is introduced via nucleophilic substitution. A common approach involves converting the C2 hydroxyl of the acetylated galactose into a leaving group (e.g., triflate or bromide) followed by displacement with potassium phthalimide. For example, in related syntheses, ethyl 2-deoxy-2-phthalimido derivatives are formed using phthalimide under Mitsunobu conditions or via direct substitution.

Anomeric Fluorination

The final step replaces the anomeric hydroxyl group with fluorine. This is achieved using hydrogen fluoride (HF) in pyridine, a method demonstrated in the synthesis of analogous glycosyl fluorides. The reaction proceeds at 0°C to minimize side reactions, with careful neutralization and purification yielding the desired α-anomer.

Detailed Synthetic Protocols

Procedure:

-

Starting Material : 2-Deoxy-2-phthalimido-1,3,4,6-tetra-O-acetyl-D-galactopyranose (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

-

Fluorination : HF/pyridine complex (70% HF) is added dropwise at 0°C, and the mixture is stirred for 12 hours.

-

Work-Up : The reaction is quenched by pouring into ice-cold saturated NaHCO₃, followed by extraction with ethyl acetate. The organic layer is washed with brine, dried over MgSO₄, and concentrated.

-

Purification : Flash chromatography (petroleum ether/ethyl acetate, 5:1) isolates the product as a colorless syrup.

Data:

Boron-Catalyzed Fluoride Migration

A modern approach employs tris(pentafluorophenyl)borane (B(C₆F₅)₃) to catalyze glycosyl fluoride formation. While primarily used for glycosylation, this method could adapt to synthesize the title compound by leveraging silyl ether intermediates.

Procedure:

-

Donor Preparation : Partially protected galactose derivatives (e.g., 2-phthalimido-3,4,6-tri-O-acetyl-D-galactose) are converted to glycosyl fluorides via B(C₆F₅)₃-catalyzed fluoride migration.

-

Reaction Conditions : Conducted at room temperature with 0.5–5 mol% catalyst loadings, enabling rapid and stereocontrolled fluorination.

Advantages:

Comparative Analysis of Methods

Critical Considerations

Protecting Group Compatibility

The phthalimido group’s stability under acidic fluorination conditions is crucial. Studies show that phthalimido-protected sugars withstand HF/pyridine but may degrade under prolonged exposure.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride undergoes several types of chemical reactions:

Substitution Reactions: The fluoride group can be substituted with various nucleophiles to form different glycosides.

Hydrolysis: The acetyl and phthalimido protecting groups can be removed under acidic or basic conditions to yield the free sugar.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a catalyst like silver triflate.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).

Oxidation: Oxidizing agents like sodium periodate.

Reduction: Reducing agents like sodium borohydride.

Major Products

Glycosides: Formed by substitution reactions.

Free Sugar: Obtained by hydrolysis of protecting groups.

Scientific Research Applications

Glycosylation Reactions

The primary application of 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is as a glycosyl donor in glycosylation reactions. This compound facilitates the formation of glycosidic bonds between sugars and other molecules, which is crucial in the synthesis of oligosaccharides and glycoconjugates.

Key Findings:

- The compound has been effectively used in Koenigs–Knorr glycosylation conditions to produce various glycosides with high yields and selectivity .

- In studies involving the synthesis of Tn antigen analogs (α-GalNAc-Ser/Thr), this glycosyl donor demonstrated excellent stereoselectivity and efficiency in coupling reactions .

Synthesis of Glycoconjugates

Glycoconjugates are vital for many biological processes, including cell signaling and immune responses. The use of 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride allows for the precise construction of these complex molecules.

Applications:

- The compound has been employed in synthesizing glycoproteins and glycolipids, which are essential for vaccine development and drug formulation .

- It serves as a precursor for synthesizing various amino sugar derivatives that can be incorporated into therapeutic agents .

Development of Antigenic Structures

The synthesis of specific carbohydrate structures that mimic natural antigens is crucial in vaccine development. 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride has been utilized to create synthetic antigens for immunological studies.

Case Studies:

- Research has shown that using this compound can lead to the successful synthesis of Tn antigen mimetics, which can elicit immune responses similar to those generated by natural antigens .

- The compound's ability to provide high α-selectivity in glycosylation reactions makes it particularly useful for constructing antigenic determinants .

Pharmaceutical Applications

In pharmaceutical chemistry, the ability to synthesize complex carbohydrates is essential for drug design and development.

Insights:

- The compound has been investigated for its potential to create novel carbohydrate-based drugs that can target specific biological pathways .

- Its role as a glycosyl donor has been highlighted in studies focusing on improving the efficacy and selectivity of drug candidates through glycosylation strategies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylation Reactions | Formation of glycosidic bonds for oligosaccharide synthesis | High yield and selectivity |

| Glycoconjugate Synthesis | Construction of glycoproteins and glycolipids | Essential for vaccines and drug formulations |

| Antigenic Structure Development | Creation of synthetic antigens for immunological studies | Mimics natural antigens; elicits immune response |

| Pharmaceutical Chemistry | Synthesis of carbohydrate-based drugs | Targets specific biological pathways |

Mechanism of Action

The compound acts primarily as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, forming a glycosidic bond. This process is often catalyzed by enzymes or chemical catalysts, facilitating the transfer of the glycosyl moiety to the acceptor molecule. The phthalimido group serves as a protecting group, ensuring that the glycosylation occurs at the desired position.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 437.37 g/mol

- Physical State : Powder (storage at -20°C recommended)

- Applications: Glycosyl donor in glycosynthase-mediated oligosaccharide synthesis .

Structural and Functional Analogues

A. 2-Deoxy-2-phthalimido derivatives with varying protecting groups or leaving groups

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-galactopyranosyl-(1→6)-2,3,4-tri-O-benzyl-D-glucopyranoside (3g) Structure: Similar galactopyranosyl core but with a benzyl-protected glucopyranoside at the reducing end and a methyl glycosidic linkage. Key Data: Melting point (58–67°C), detailed $^{1}\text{H}$ NMR (δ 1.93–5.45 ppm) and $^{13}\text{C}$ NMR (δ 20.6–170.1 ppm) . Reactivity: Lacks the anomeric fluoride, reducing its utility as a glycosyl donor compared to the target compound.

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl Bromide Structure: Replaces the phthalimido group with an azido moiety and substitutes fluoride with bromide. Reactivity: Bromide’s lower leaving-group aptitude compared to fluoride reduces its efficiency in glycosylation. Safety concerns due to azide instability .

B. Fluorinated glycosyl donors with alternative substituents

3,4,6-Tri-O-benzyl-2-deoxy-2-trifluoromethyl-α/β-D-mannopyranosyl Fluoride Structure: Trifluoromethyl group at C-2 and benzyl protections. Reactivity: Increased steric hindrance from benzyl groups slows glycosylation kinetics. The trifluoromethyl group enhances hydrolytic stability but reduces enzymatic compatibility .

Per-O-acetylated 4-fluoro-GlcNAc derivatives (e.g., Compound 3 in )

- Structure : Fluorine at C-4 instead of C-2; acetylated GlcNAc backbone.

- Applications : Used to study glycosidase inhibition, contrasting with the target compound’s role in synthesis .

Spectroscopic and Physicochemical Comparisons

Research Findings

- Synthetic Applications : Used to synthesize α-galacto-oligosaccharides via glycosynthases, achieving yields >70% in optimized systems .

- Comparative Limitations : Less effective than 2-deoxy-2-tetrachlorophthalimido analogues (e.g., Compound 3f in ) in reactions requiring electron-withdrawing groups for anchimeric assistance .

Biological Activity

2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride is a derivative of galactose that has garnered attention in glycoscience due to its potential biological activities. This compound is primarily studied for its role in inhibiting glycolysis and its implications in various therapeutic areas, including cancer treatment and viral infections.

- Chemical Name : 2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-alpha-D-galactopyranosyl fluoride

- CAS Number : 87190-67-8

- Molecular Formula : C14H17FNO7

- Molecular Weight : 335.29 g/mol

- Melting Point : Approximately 146 °C

The biological activity of this compound can be primarily attributed to its ability to interfere with glycolytic pathways. It functions as an analog of glucose, inhibiting key enzymes involved in glycolysis, similar to other derivatives like 2-deoxy-D-glucose (2-DG). Upon cellular uptake, it is phosphorylated and subsequently inhibits hexokinase activity, which is crucial for the glycolytic process.

Anticancer Properties

Research indicates that compounds structurally related to 2-deoxy-D-glucose exhibit significant cytotoxic effects against various cancer cell lines by disrupting their energy metabolism. The inhibition of glycolysis leads to reduced ATP production, which is particularly effective against tumors that rely heavily on glycolysis for energy (the Warburg effect) .

Table 1: Cytotoxic Effects of Glycolytic Inhibitors

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-Deoxy-D-glucose (2-DG) | 10 | Glioblastoma Multiforme |

| 2-Deoxy-2-phthalimido | 5 | Osteosarcoma |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | 3 | Various Cancer Lines |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Specifically, it has shown potential in inhibiting the replication of viruses such as SARS-CoV-2 by targeting the glycolytic pathway essential for viral replication and glycoprotein synthesis . This inhibition may slow down the viral life cycle by limiting the energy supply and necessary components for replication.

Case Studies

- Glioblastoma Multiforme Treatment : In a study assessing the efficacy of fluorinated derivatives of glucose analogs, it was found that compounds like 2-deoxy-2-fluoro-D-glucose exhibited superior binding affinity to hexokinase compared to traditional glucose. This suggests that similar modifications in the structure of galactose derivatives could enhance their anticancer properties .

- COVID-19 Therapeutics : A recent investigation into the use of 2-deoxy-D-glucose analogs revealed their ability to inhibit viral proliferation by disrupting glycolysis and glycosylation processes critical for SARS-CoV-2 replication. The compound's mechanism involves significant interaction with viral proteins essential for infection .

In Vitro Studies

In vitro studies have demonstrated that 2-deoxy-2-phthalimido derivatives significantly reduce cell viability in cancer cell lines. The mechanism involves:

- Inhibition of hexokinase activity.

- Alteration in lactate production, indicating a shift from aerobic to anaerobic metabolism.

Computational Studies

Computational docking studies have indicated strong binding interactions between these analogs and key metabolic enzymes. For instance, binding energies calculated for various analogs suggest that modifications at the C-2 position enhance inhibitory effects on hexokinase .

Q & A

Q. What are the optimal conditions for glycosylation reactions using 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-α-D-galactopyranosyl fluoride as a glycosyl donor?

This compound is commonly employed in stereoselective glycosylations due to its phthalimido and acetyl protecting groups. Key parameters include:

- Activators : Silver triflate (AgOTf) or BF₃·Et₂O are often used to promote fluoride displacement, enhancing reactivity .

- Temperature : Reactions typically proceed at −40°C to 0°C to minimize side reactions like hydrolysis or β-elimination .

- Solvent : Anhydrous dichloromethane (DCH₂Cl₂) or acetonitrile (CH₃CN) ensures compatibility with moisture-sensitive intermediates .

Q. How do the phthalimido and acetyl protecting groups influence the stability and reactivity of this glycosyl fluoride?

- Phthalimido group : Provides steric and electronic protection at the C2 position, preventing unwanted side reactions (e.g., epimerization) while allowing selective deprotection under hydrazine hydrate .

- Acetyl groups (3,4,6-tri-O-acetyl) : Stabilize the glycosyl fluoride by reducing electron density at the anomeric center, enhancing its shelf life and reactivity as a donor in glycosylation .

Q. What analytical techniques are critical for characterizing this compound and its synthetic derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ ~5.2 ppm for anomeric proton in α-configuration) confirm stereochemistry and purity .

- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight, particularly for detecting hydrolysis byproducts .

- X-ray crystallography : Resolves ambiguous stereochemical outcomes in complex oligosaccharide assemblies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate specificity of glycosyltransferases when using this compound?

Discrepancies often arise from enzyme source variations (e.g., bacterial vs. mammalian glycosyltransferases) or assay conditions:

- Methodological adjustments :

- Use kinetic assays (e.g., HPLC or fluorescence-based monitoring) to compare reaction rates under standardized pH and temperature .

- Conduct molecular docking simulations to predict steric clashes between the acetyl-protected donor and enzyme active sites .

- Validate findings with orthogonal techniques like isotopic labeling (³H/¹⁴C) to track glycosyl transfer efficiency .

Q. What strategies mitigate competing side reactions (e.g., hydrolysis or β-elimination) during glycosylation with this donor?

- Moisture control : Rigorous drying of solvents (e.g., molecular sieves in CH₂Cl₂) and inert atmosphere (Ar/N₂) minimize hydrolysis .

- Additives : Inclusion of 2,6-di-tert-butylpyridine (DTBP) scavenges trace acids, suppressing β-elimination .

- Temperature modulation : Lowering reaction temperatures (−78°C) slows decomposition pathways without compromising yield .

Q. How does the stereoelectronic profile of this glycosyl fluoride influence its interaction with glycosidases in mechanistic studies?

- Transition-state mimicry : The fluoride leaving group mimics the oxocarbenium ion intermediate in glycosidase-mediated hydrolysis, enabling detailed kinetic isotope effect (KIE) studies .

- Enzyme inhibition assays : Competitive inhibition constants (Kᵢ) can be determined using fluorogenic substrates (e.g., 4-nitrophenyl glycosides) to probe active-site accessibility .

Q. What are the challenges in synthesizing branched oligosaccharides using this donor, and how can they be addressed?

- Regioselectivity : Competing 1→3 vs. 1→4 linkages are resolved by:

- Monitoring : Real-time reaction monitoring via TLC or LC-MS identifies premature deprotection or aglycone transfer .

Methodological Considerations

- Experimental design : Align synthetic routes with the Canadian Research and Development Classification (CRDC) frameworks for chemical engineering (e.g., RDF2050108 for process simulation) .

- Data validation : Cross-reference NMR/LC-MS results with databases (e.g., Carbohydrate Research archives) to resolve spectral ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.